![molecular formula C10H8KNO6S B8088321 4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+)](/img/structure/B8088321.png)
4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) is an organic compound that features a sulfonate group attached to a benzene ring, along with a carboxyprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) typically involves the reaction of 4-aminobenzenesulfonic acid with a suitable carboxyprop-2-enoyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: A related compound with a similar sulfonate group attached to a benzene ring.
4-Aminobenzenesulfonic acid: Another similar compound used in various chemical applications.
Uniqueness
4-{[(2E)-3-Carboxyprop-2-enoyl]amino}benzenesulfonate (K+) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
potassium;4-[[(E)-3-carboxyprop-2-enoyl]amino]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S.K/c12-9(5-6-10(13)14)11-7-1-3-8(4-2-7)18(15,16)17;/h1-6H,(H,11,12)(H,13,14)(H,15,16,17);/q;+1/p-1/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECGVWUHMKVBCT-IPZCTEOASA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
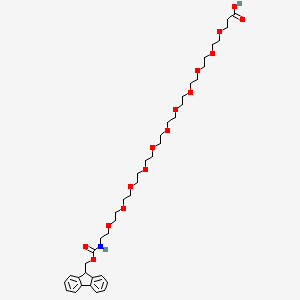
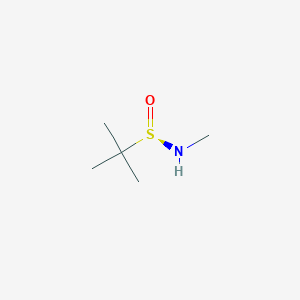
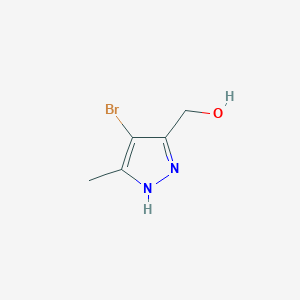
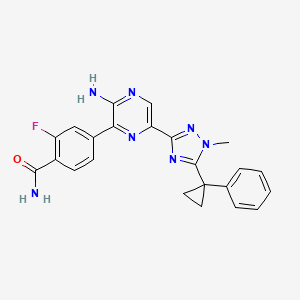
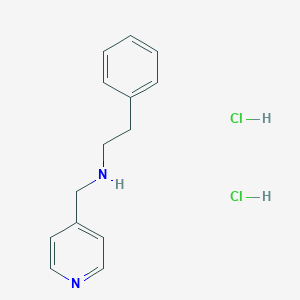
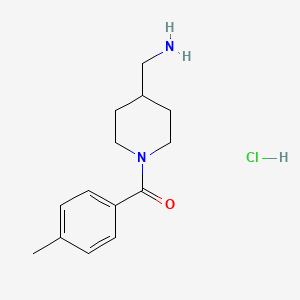
![7-Chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;dihydrochloride](/img/structure/B8088307.png)
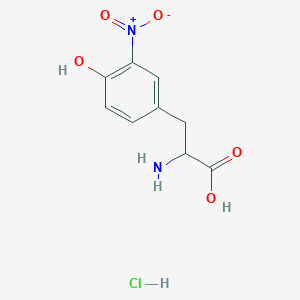
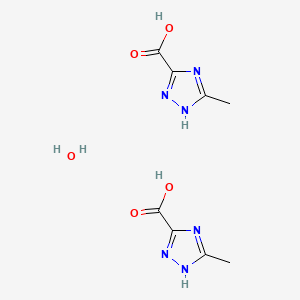

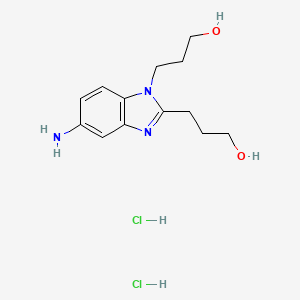
![2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol;oxalic acid](/img/structure/B8088336.png)
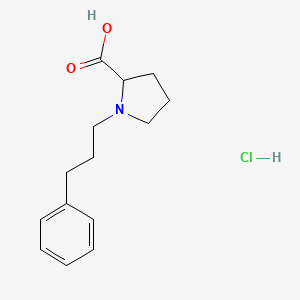
![2-Amino-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone;hydrochloride](/img/structure/B8088346.png)
